Dichloro(4-methylphenyl)borane
Description
Significance of Organoboron Compounds in Chemical Synthesis and Catalysis
Organoboron compounds, a class of organometallic compounds containing a carbon-boron bond, have become indispensable tools in modern chemical synthesis and catalysis. numberanalytics.comnumberanalytics.com Their versatility stems from the unique electronic properties of the boron atom, which can form stable yet reactive bonds with a wide array of organic groups. numberanalytics.com This characteristic allows for a broad spectrum of chemical transformations, ranging from the formation of new carbon-carbon bonds to the stereoselective synthesis of complex molecules. wikipedia.orgdergipark.org.tr
One of the most prominent applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon single bonds. numberanalytics.comdergipark.org.tr This reaction's success is largely due to the stability of organoboron reagents in the presence of various functional groups and their generally low toxicity. dergipark.org.tr Beyond coupling reactions, organoboron compounds are crucial in hydroboration reactions, which provide a method for the anti-Markovnikov addition of hydrogen and a borane (B79455) group across a double or triple bond. numberanalytics.comwikipedia.org The resulting organoboranes can be further transformed into a variety of functional groups, including alcohols, amines, and halides. wikipedia.org The impact of organoboron chemistry extends to materials science and the pharmaceutical industry, where these compounds serve as key building blocks in the synthesis of new materials and therapeutic agents. numberanalytics.comnumberanalytics.com
Specific Context of Arylboron Dichlorides within Boron Chemistry
Within the vast family of organoboron compounds, arylboron dichlorides (ArBCl₂) represent a significant subclass. These compounds are characterized by a boron atom bonded to an aromatic ring and two chlorine atoms. The presence of the electron-withdrawing chlorine atoms makes the boron center highly electrophilic and Lewis acidic. This pronounced Lewis acidity is a key feature that dictates their reactivity and utility in organic synthesis. wikipedia.org
Arylboron dichlorides serve as important intermediates in the synthesis of other organoboron compounds, such as boronic acids (ArB(OH)₂) and boronic esters (ArB(OR)₂), which are the workhorses of Suzuki-Miyaura coupling reactions. tandfonline.com The conversion of arylboron dichlorides to these derivatives is typically straightforward, involving hydrolysis or alcoholysis. Furthermore, the high reactivity of the B-Cl bonds allows for their facile substitution with a variety of nucleophiles, enabling the synthesis of a diverse range of tri- and tetra-coordinate boron compounds. Their utility also extends to serving as catalysts or reagents in various organic transformations, including Friedel-Crafts type reactions and as precursors to borylene intermediates. wikipedia.orgresearchgate.net
Research Landscape of Dichloro(4-methylphenyl)borane as a Representative Arylboron Dichloride
This compound, also known as p-tolylboron dichloride, is a representative and well-studied example of an arylboron dichloride. Its research landscape reflects the broader applications and chemical interest in this class of compounds. The presence of the methyl group on the phenyl ring provides a useful spectroscopic handle (e.g., in ¹H NMR) and can influence the electronic properties and reactivity of the boron center compared to its unsubstituted counterpart, dichlorophenylborane (B1345638).
Research on this compound has encompassed its synthesis, structural characterization, and exploration of its reactivity. tandfonline.com It is often used as a starting material for the preparation of other valuable p-tolylboron derivatives. uobaghdad.edu.iq Studies have investigated its role in catalytic processes and its reactions with various organic substrates. For instance, its interaction with aromatic amines has been explored, demonstrating complex reaction pathways. rsc.org The compound's Lewis acidic nature makes it a candidate for promoting various chemical reactions. The continued investigation into the properties and applications of this compound and related arylboron dichlorides contributes to the expanding toolkit of synthetic organic chemists.
Structure
2D Structure
Properties
CAS No. |
4250-45-7 |
|---|---|
Molecular Formula |
C7H7BCl2 |
Molecular Weight |
172.85 g/mol |
IUPAC Name |
dichloro-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BCl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
InChI Key |
HVYKBZIMZNCXJR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(Cl)Cl |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of Dichloro 4 Methylphenyl Borane
Advanced Spectroscopic Characterization Techniques
The elucidation of the structure of dichloro(4-methylphenyl)borane is accomplished through several key spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic connectivity and electronic environment within a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR spectra are particularly informative.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the tolyl group and the protons of the methyl substituent. The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the dichloroboryl group are expected to be shifted downfield compared to the meta protons due to the electron-withdrawing nature of the BCl₂ group. The methyl group gives rise to a singlet in the upfield region of the spectrum.
Based on data from analogous p-tolyl boronate esters, the aromatic protons are expected around δ 7.2-7.8 ppm, while the methyl protons typically appear near δ 2.4 ppm. nih.gov
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -BCl₂) | ~7.8 | Doublet (d) |
| Aromatic (meta to -BCl₂) | ~7.2 | Doublet (d) |
Note: Data are predicted based on analogous compounds.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the four types of carbon atoms in the aromatic ring and the methyl carbon. The ipso-carbon, directly attached to the boron atom, is typically broad and its chemical shift is influenced by the quadrupolar boron nucleus. The other aromatic carbons and the methyl carbon appear at characteristic chemical shifts. Data from related sodium tetrakis(4-methylphenyl)borate shows signals at 142.1, 133.0, 132.9, 129.3, 126.4, and 22.3 ppm, which can serve as a reference. rsc.org
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
|---|---|
| C-B (ipso) | ~144 |
| C-C (para to -BCl₂) | ~138 |
| C-H (ortho to -BCl₂) | ~134 |
| C-H (meta to -BCl₂) | ~129 |
Note: Data are predicted based on analogous compounds. rsc.org The signal for the carbon attached to boron can be difficult to observe due to quadrupolar relaxation.
The ¹¹B NMR spectrum is crucial for directly investigating the electronic environment of the boron atom. This compound features a three-coordinate, trigonal planar boron center. Such electron-deficient boranes typically exhibit a broad signal in the downfield region of the ¹¹B NMR spectrum. scholaris.ca The chemical shift is sensitive to the substituents on the boron atom. For comparison, the closely related dichlorophenylborane (B1345638) has a reported ¹¹B NMR chemical shift that falls within the expected range for tricoordinate arylboranes. The addition of a Lewis base to the empty p-orbital of the boron would cause a significant upfield shift in the spectrum, indicating the formation of a four-coordinate borate (B1201080) species. sdsu.edu A chemical shift in the range of +30 to +60 ppm relative to BF₃·OEt₂ is generally expected for this class of compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups and bond vibrations within the molecule.
The IR spectrum of this compound displays several characteristic absorption bands. These include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, aliphatic C-H stretching of the methyl group around 2927 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.org The most significant vibrations for structural confirmation are the B-Cl asymmetric and symmetric stretches, which are expected to be strong in both IR and Raman spectra, and the B-C (aryl) stretching vibration. The B-Cl stretches for dichloroboranes typically appear in the 1000-700 cm⁻¹ region. rsc.org
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric B-Cl stretch and the aromatic ring breathing modes are often strong in the Raman spectrum. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | ~3067 | IR |
| Aliphatic C-H Stretch | ~2927 | IR |
| Aromatic C=C Stretch | ~1594, 1488 | IR |
| B-Cl Asymmetric Stretch | ~850-1000 | IR/Raman |
Note: Data is partially based on provided supplementary material which aligns with expected values for this structure. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Arylboranes exhibit characteristic absorption bands in the UV region arising from π → π* transitions within the aromatic system. The interaction between the boron p-orbital and the aromatic π-system can influence the position and intensity of these absorptions. The spectra of triarylboranes, for instance, show intense absorption bands related to these transitions. acs.org For this compound, one would expect to observe π → π* transitions characteristic of the substituted benzene ring, likely occurring below 300 nm. The interaction of the vacant p-orbital on the boron with the aromatic ring can lead to a charge-transfer band, which may be sensitive to solvent polarity. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. scienceready.com.au For this compound, this analysis confirms the molecular weight and provides insights into the stability of its constituent parts. The fragmentation of organoboron compounds is influenced by the relative stability of the resulting ions, with splits that produce more stable carbocations or other charged species being more favorable. libretexts.org
When subjected to mass spectrometry, typically using a hard ionization source like electron impact (EI), the molecule ionizes and breaks apart into various fragments. acdlabs.com The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of isotopes for both boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and chlorine (³⁵Cl ≈ 75.6%, ³⁷Cl ≈ 24.4%). This results in a characteristic cluster of peaks for the molecular ion and any chlorine- or boron-containing fragments, which aids in their identification.
Common fragmentation pathways for aryl dichloroboranes involve the loss of a chlorine atom or the cleavage of the boron-carbon bond. chemistry-chemists.commiamioh.edu The stability of the resulting tolyl cation makes the loss of the dichloroboryl group (BCl₂) a probable fragmentation event.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound Note: m/z values are calculated using the most abundant isotopes (¹¹B, ³⁵Cl, ¹²C, ¹H) and represent the nominal mass.
| Fragment Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| Molecular Ion | [C₇H₇BCl₂]⁺ | 172 | Represents the intact ionized molecule. |
| Loss of Chlorine | [C₇H₇BCl]⁺ | 137 | Fragmentation through the loss of one chlorine radical. |
| Tolyl Cation | [C₇H₇]⁺ | 91 | Cleavage of the C-B bond, forming a stable tolyl cation. This is often a prominent peak. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netthermofisher.com Analysis of this compound by XPS would confirm the presence of boron (B), chlorine (Cl), and carbon (C).
The binding energy of the core electrons is sensitive to the chemical environment, such as the oxidation state and bonding to other elements. For this compound, the B 1s peak would be of particular interest. The binding energy for boron in a B-C and B-Cl environment is expected to be higher than that of elemental boron (approx. 187 eV) due to the electron-withdrawing effects of the chlorine and phenyl groups. thermofisher.com This shift indicates the +3 oxidation state of the boron atom and its electron-deficient character. The reported binding energies for B 1s in compounds with B-N or B-O bonds typically fall in the range of 190-193 eV. researchgate.netxpsdatabase.net Covalently bound chlorine (Cl 2p) and aromatic carbon (C 1s) would also show characteristic binding energies.
Table 2: Expected XPS Binding Energies for this compound Note: Values are approximate and can vary based on instrument calibration and charge correction methods.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Boron | B 1s | ~188 - 192 | B-C, B-Cl bonds; +3 oxidation state |
| Carbon | C 1s | ~284.8 | Aromatic C-C and C-H |
| Carbon | C 1s | ~285.5 - 286.5 | Carbon directly bonded to Boron (C-B) |
Crystal Structure Analysis and Solid-State Characteristics
The solid-state structure of this compound, determined through X-ray diffraction, provides definitive information on its molecular geometry and the nature of its intermolecular interactions.
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Lattice Parameters
Table 3: Predicted Crystallographic and Geometric Parameters for this compound Note: These are predicted values based on typical data for similar organoboron compounds.
| Parameter | Predicted Value | Description |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common systems for small organic molecules. |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups. |
| B-Cl Bond Length | ~1.75 - 1.80 Å | Typical length for a boron-chlorine single bond. |
| B-C Bond Length | ~1.54 - 1.58 Å | Typical length for a boron-aryl carbon single bond. |
| Cl-B-Cl Angle | ~116 - 118° | Angle between the two chlorine atoms. |
| Cl-B-C Angle | ~121 - 122° | Angle between a chlorine atom and the tolyl group. |
Hirshfeld Surface Analysis for Intermolecular Interactions and Packing Efficiency
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.com By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions, while blue regions represent longer contacts. researchgate.netnih.gov
For this compound, the Hirshfeld surface would likely reveal several key interactions governing the crystal packing. The most significant contributions are expected from H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.govnih.govkapadokya.edu.tr The analysis would quantify the percentage of the Hirshfeld surface area corresponding to each type of interaction, providing insight into the packing efficiency. kapadokya.edu.trtubitak.gov.tr Weak C–H···Cl hydrogen bonds and potential C–H···π or offset π–π stacking interactions between the tolyl rings would be the primary directional forces. researchgate.net
Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Predicted Surface Contribution | Description |
|---|---|---|
| H···H | 35 - 45% | Represents the largest contribution, typical for hydrogen-rich molecules. nih.gov |
| Cl···H/H···Cl | 20 - 30% | Indicates the presence of C–H···Cl weak hydrogen bonds. nih.gov |
| C···H/H···C | 15 - 25% | Relates to general van der Waals forces and potential C-H···π interactions. nih.gov |
Supramolecular Assembly and Packing Motifs in the Solid State
The intermolecular interactions identified by Hirshfeld analysis dictate the supramolecular assembly, which is the manner in which molecules self-organize into a stable, extended structure in the crystal lattice. nih.govrsc.orgethernet.edu.et The packing of this compound molecules is likely driven by a combination of weak, non-covalent forces.
Geometric Configuration of the Boron Center (e.g., Planar, Electron-Deficient Character)
The boron atom in this compound is sp² hybridized, resulting in a trigonal planar geometry around the central boron atom. The bond angles are expected to be approximately 120°, consistent with this geometry. This planar configuration leaves a vacant p-orbital perpendicular to the molecular plane.
This empty p-orbital makes the boron center highly electron-deficient and confers strong Lewis acidic character upon the molecule. scholaris.ca This electron deficiency is a defining feature of its reactivity, making it a powerful electrophile and a key component in various chemical transformations, including its use as a precursor in catalysis and organic synthesis. scholaris.ca
Reactivity and Reaction Mechanisms of Dichloro 4 Methylphenyl Borane
Fundamental Reactivity Patterns
The chemical behavior of dichloro(4-methylphenyl)borane is largely dictated by the inherent properties of its boron center. As a trivalent organoboron compound, its reactivity is characterized by significant electron deficiency and a strong tendency to act as an electrophile.
Lewis Acidity and Electron Deficiency of the Boron Center
This compound, with the chemical formula Cl₂B(4-MeC₆H₄), possesses a trigonal planar geometry around the central boron atom. This sp²-hybridized boron has a vacant p-orbital perpendicular to the molecular plane. rsc.org This orbital renders the boron center highly electron-deficient and gives the compound its character as a potent Lewis acid, a substance that can accept a pair of non-bonding electrons. rsc.org
The presence of two chlorine atoms, which are strongly electronegative, further withdraws electron density from the boron atom, enhancing its electrophilicity and Lewis acidity. This pronounced electron deficiency is the primary driver for the compound's reactivity patterns. Organoboron compounds with this electronic setup are considered prototypical Lewis acids.
Reactivity in Electrophilic Aromatic Substitution Reactions
A significant application of highly electrophilic chlorinated boranes, such as this compound, is in promoting electrophilic aromatic substitution (EAS) reactions. In this context, the borane (B79455) typically functions as a Lewis acid catalyst. Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are classic examples of EAS. wikipedia.orgbyjus.com
In a Friedel-Crafts reaction, the Lewis acid activates an alkyl halide or acyl halide, making it a much stronger electrophile. byjus.commasterorganicchemistry.com For instance, in an acylation reaction using an acyl chloride (RCOCl), the boron atom of this compound would coordinate to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating the formation of a highly reactive acylium ion (RCO⁺) or a potent acylium ion-borate complex, which is then attacked by the electron-rich aromatic ring of another substrate. chemistryjournals.net This catalytic role is a key aspect of its reactivity profile.
Interactions with Lewis Bases and Adduct Formation
The strong Lewis acidic nature of the boron center in this compound dictates its interaction with Lewis bases (electron-pair donors). It readily reacts with neutral or anionic Lewis bases, such as amines, ethers, or halides, to form a stable four-coordinate adduct. rsc.org
In this process, the Lewis base donates a pair of electrons to the vacant p-orbital of the boron atom. This changes the hybridization of the boron from sp² to sp³, and its geometry converts from trigonal planar to tetrahedral. The resulting product is an anionic or zwitterionic "ate" complex. rsc.org This formation of a Lewis acid-base adduct is a fundamental and characteristic reaction of trivalent boron compounds.
Mechanistic Investigations of Transformations Involving this compound
This compound serves as a valuable precursor in significant carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling.
Carbon-Carbon Bond Formation Pathways
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide. libretexts.org While arylboron dihalides like this compound are generally not the direct organoboron partner in the key transmetalation step, they are important synthetic precursors to the active boronic acid species. thieme-connect.com
Transmetalation Mechanism: The transmetalation step involves the transfer of the organic group (the 4-methylphenyl moiety) from the boron atom to the palladium(II) center. For this to occur efficiently, the organoboron compound must be activated by a base. organic-chemistry.org
Activation of the Boronic Acid: The (4-methylphenyl)boronic acid, derived from the hydrolysis of this compound, reacts with a base (e.g., hydroxide, alkoxide, or carbonate) present in the reaction mixture. This reaction forms a more nucleophilic, tetravalent boronate species, [ArB(OH)₃]⁻. The formation of this "ate" complex increases the electron density on the boron-carbon bond, enhancing the nucleophilicity of the aryl group and facilitating its transfer. organic-chemistry.org
Transfer to Palladium: The catalytically active palladium complex, which has undergone oxidative addition with the organic halide (R'-X) to form an Ar'-Pd(II)-X species, then engages with the activated boronate complex. The 4-methylphenyl group is transferred from the boronate to the palladium(II) center, displacing the halide or other ligand (X) from the palladium. This forms a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'). libretexts.orgrsc.org
The exact mechanism of transfer can vary, with pathways involving either direct reaction with the boronate (the "boronate pathway") or interaction with an alkoxo-palladium species formed by the reaction of the base with the palladium complex (the "oxo-palladium pathway"). rsc.org Following this crucial transmetalation step, the diorganopalladium(II) intermediate undergoes reductive elimination to yield the final cross-coupled product (Ar-Ar') and regenerate the palladium(0) catalyst, allowing the cycle to continue. libretexts.org
Table of Key Reactivity Patterns
| Reactivity Type | Role of this compound | Key Transformation |
|---|---|---|
| Lewis Acidity | Electron Acceptor | Accepts an electron pair into its vacant p-orbital. |
| Electrophilic Aromatic Substitution | Lewis Acid Catalyst | Activates electrophiles (e.g., acyl halides) for attack by an aromatic ring. |
| Lewis Base Interaction | Electrophile | Forms a tetrahedral "ate" complex upon reaction with a Lewis base. |
| Suzuki-Miyaura Coupling | Precursor | Hydrolyzed to (4-methylphenyl)boronic acid, which then participates in the catalytic cycle. |
Role of Boron Species Activation in Catalytic Cycles
This compound, a type of dihalo(organo)borane, functions as a Lewis acid, a characteristic central to its role in catalytic processes. thieme-connect.de Lewis acids are electron-pair acceptors, and in the context of catalysis, this property allows them to activate other molecules. The boron atom in this compound is electron-deficient, making it highly electrophilic and capable of interacting with Lewis bases (electron-pair donors). scholaris.ca This interaction is a key step in many catalytic cycles where the borane can activate a substrate, making it more susceptible to subsequent reactions.
The activation of boron species is a critical aspect of their catalytic utility. For instance, in certain reactions, the Lewis acidic borane is essential for activating hypervalent iodine compounds. This activation facilitates electrophilic additions to olefins. rsc.org Mechanistic studies have revealed that the borane coordinates to the hypervalent iodine reagent, enhancing its electrophilicity and promoting the desired transformation. rsc.org
The strength of the Lewis acidity can be tuned by the substituents on the boron atom. In the case of this compound, the two chlorine atoms are electron-withdrawing, which enhances the Lewis acidity of the boron center compared to alkyl- or aryl-substituted boranes. This increased electrophilicity makes it an effective catalyst or catalyst activator in various organic transformations.
In some catalytic systems, the borane does not just act as an activator but also participates directly in the reaction, showcasing a dual role. For example, in combination with hypervalent iodine compounds, Lewis acidic boranes have been employed in hydroboration reactions. rsc.org Furthermore, the activation of boron-containing σ-bonds by Lewis bases, such as pyridines, can initiate catalytic processes like diboration. kyoto-u.ac.jp
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
This compound readily reacts with common organometallic reagents like Grignard (organomagnesium) and organolithium reagents. These reactions are fundamental for the synthesis of other organoboron compounds. The high reactivity of the B-Cl bonds allows for the selective replacement of the chlorine atoms with organic groups from the organometallic reagent.
When this compound is treated with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), a transmetalation reaction occurs. The organic group (R) from the organometallic reagent displaces one or both of the chlorine atoms on the boron center. The stoichiometry of the organometallic reagent used controls the extent of the substitution.
For example, the reaction with one equivalent of a Grignard or organolithium reagent can lead to the formation of a chloro(organo)(4-methylphenyl)borane. The addition of a second equivalent of the organometallic reagent can then produce a triorganoborane. This stepwise approach allows for the synthesis of unsymmetrical boranes.
The general scheme for these reactions is as follows:
With Grignard Reagents: Cl₂B(C₆H₄CH₃) + R-MgX → Cl(R)B(C₆H₄CH₃) + MgXCl Cl(R)B(C₆H₄CH₃) + R-MgX → R₂B(C₆H₄CH₃) + MgXCl
With Organolithium Reagents: Cl₂B(C₆H₄CH₃) + R-Li → Cl(R)B(C₆H₄CH₃) + LiCl Cl(R)B(C₆H₄CH₃) + R-Li → R₂B(C₆H₄CH₃) + LiCl
These reactions are typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions, as organometallic reagents are highly sensitive to moisture. libretexts.orglibretexts.org The resulting organoboranes are valuable intermediates in organic synthesis, most notably as precursors for Suzuki-Miyaura cross-coupling reactions. rsc.org
A summary of representative reactions is presented in the table below:
| Organometallic Reagent | Product Type | Potential Application |
| Grignard Reagent (R-MgX) | Chloro(organo)(4-methylphenyl)borane or Diorgano(4-methylphenyl)borane | Synthesis of boronic acids/esters for cross-coupling |
| Organolithium Reagent (R-Li) | Chloro(organo)(4-methylphenyl)borane or Diorgano(4-methylphenyl)borane | Synthesis of functionalized boranes |
Other Selective Functionalization Reactions
Beyond its reactions with classic organometallic reagents, this compound and related organoboranes can participate in a variety of other selective functionalization reactions. These transformations leverage the unique reactivity of the boron center and its substituents to introduce new functional groups with high selectivity.
One area of interest is the functionalization of N-heterocyclic carbene (NHC)-boranes. While not directly involving this compound in all published examples, the principles can be extended. For instance, the selective di- and tri-functionalization of NHC-boranes has been achieved through catalytic processes that generate boryl radicals. nih.gov This allows for the stepwise introduction of different functional groups onto the boron atom, leading to complex and unsymmetrical organoboron compounds. nih.gov
Furthermore, organoboranes derived from this compound can undergo various transformations. For example, the C-B bond can be oxidized to a C-O bond using reagents like hydrogen peroxide. nih.gov This provides a method for converting an arylborane into a phenol (B47542) derivative. Additionally, treatment with electrophilic fluorinating agents like Selectfluor can lead to the formation of aryl fluorides. nih.gov
The Suzuki-Miyaura coupling is a paramount application of organoboranes. Arylboronic acids or their esters, which can be synthesized from this compound, are coupled with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. rsc.orgpitt.edu
The table below summarizes some of these selective functionalization reactions:
| Reaction Type | Reagents | Product |
| Oxidation | H₂O₂ | 4-Methylphenol |
| Fluorination | Selectfluor | 1-Fluoro-4-methylbenzene |
| Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst, base | Biaryl compound |
Mechanistic Studies with Hypervalent Iodine Reagents and Boron Lewis Acids
The combination of hypervalent iodine reagents and boron Lewis acids, such as this compound, has emerged as a powerful tool in organic synthesis. Mechanistic studies have been crucial in understanding the synergy between these two components. rsc.orgdiva-portal.org
Hypervalent iodine(III) reagents, like (dichloroiodo)arenes, can act as powerful oxidants and electrophiles. researchgate.net Their reactivity is significantly enhanced in the presence of a strong Lewis acid. The boron Lewis acid coordinates to one of the electronegative ligands (e.g., acetate, halogen) on the iodine center. This coordination increases the positive charge on the iodine, making it a more potent electrophile. rsc.org
This activation strategy has been successfully applied in a range of transformations, including:
Oxyarylation of Alkenes: Mechanistic investigations have shown that the Lewis acidic borane activates the hypervalent iodine compound, which then undergoes an electrophilic addition to the alkene. rsc.org This is followed by an intramolecular nucleophilic attack and subsequent rearrangement to afford the final product. rsc.org
Oxidative Cyanation: In the cyanation of electron-rich heterocycles, a hypervalent iodine(III) reagent is premixed with a cyanide source (e.g., TMSCN) to generate a hypervalent iodine(III)-CN species in situ. This species is then activated by a boron Lewis acid, facilitating the transfer of the cyano group to the substrate. rsc.org
Ring-Contraction Monofluorination: In these reactions, a λ³-iodane is activated by a Lewis acidic borane. This leads to a series of steps involving intramolecular nucleophilic attack, reductive elimination, and rearrangements to yield a fluorinated product. rsc.org
The role of the borane is not always limited to simple activation. In some cases, it can be directly involved in the reaction, for instance, by delivering a functional group. This highlights the versatility of combining hypervalent iodine reagents with boron Lewis acids.
A summary of the roles of the boron Lewis acid in these mechanistic pathways is provided below:
| Reaction | Role of Boron Lewis Acid | Hypervalent Iodine Reagent |
| Enantioselective Oxyarylation | Activation of λ³-iodane | Lactate-based chiral λ³-iodane |
| Oxidative Cyanation | Activation of in situ generated hypervalent iodine(III)-CN species | PIFA (Phenyliodine(III) bis(trifluoroacetate)) |
| Ring-Contraction Monofluorination | Activation of λ³-iodane | Cyclic λ³-iodane |
Catalytic Applications and Reagent Roles in Organic Synthesis
Dichloro(4-methylphenyl)borane as a Versatile Reagent
This compound, also known as dichloro-p-tolyl-borane, is a significant organoboron compound in organic synthesis. molaid.com Its planar and electron-deficient boron center makes it a highly electrophilic species. This reactivity is central to its application in various chemical transformations.
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, enabling the construction of complex molecular frameworks from simpler precursors. sigmaaldrich.com this compound and related organoboron compounds are instrumental in a variety of C-C bond-forming reactions. researchgate.netresearchgate.net Their utility stems from the ability of the boron atom to mediate the coupling of organic fragments. researchgate.net
One notable application is in reactions where the boron moiety is ultimately replaced by a new carbon-based group. For instance, research has shown that arylboron dihalides, which can be prepared from the reaction of triarylstibanes with boron trihalides, serve as intermediates that can be transformed into other valuable compounds. molaid.com The boron-carbon bond energy of compounds like p-tolyldichloroborane has been studied to understand their thermodynamic properties and reactivity. rsc.org
The versatility of organoboron reagents is further highlighted by their use in constructing highly functionalized and complex molecules. researchgate.net These reactions often proceed with high selectivity, allowing for the synthesis of specific stereoisomers. researchgate.net
Table 1: Examples of C-C Bond Forming Reactions Involving Organoboron Reagents
| Reaction Type | Description | Role of Organoboron Reagent |
| Suzuki-Miyaura Coupling | A cross-coupling reaction between an organoboron compound and an organohalide catalyzed by a palladium complex. researchgate.netlibretexts.org | The organoboron reagent acts as the source of the nucleophilic organic group. rsc.org |
| Friedel-Crafts Type Reactions | Electrophilic aromatic substitution reactions that introduce alkyl or acyl groups onto an aromatic ring. nrochemistry.comsigmaaldrich.com | Dichloro(aryl)boranes can act as Lewis acid catalysts or as electrophilic reagents themselves. datapdf.com |
| Allylboration | The reaction of an allylborane with a carbonyl compound to form a homoallylic alcohol. | Chiral allylboranes can be used to achieve high levels of asymmetric induction. researchgate.net |
This compound and its derivatives are key players in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netrsc.org This reaction forms a carbon-carbon bond by coupling an organoboron species with an organohalide or triflate in the presence of a base and a palladium catalyst. researchgate.netlibretexts.org
The general mechanism involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The base is crucial for activating the organoboron compound, typically by forming a more nucleophilic "ate" complex. rsc.org
Arylboronic acids are commonly used, but arylboron dihalides like this compound can serve as precursors to these acids or be used in modified coupling protocols. molaid.comnih.gov For instance, the reaction of triarylstibanes with boron trichloride (B1173362) can produce arylboron dihalides, which can then be utilized in further transformations. molaid.com The Suzuki-Miyaura reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents compared to other organometallic compounds. researchgate.netrsc.org
Different arylboronic acids, including 4-methylphenylboronic acid, have been successfully employed in Suzuki-Miyaura coupling reactions with various aryl halides to synthesize a range of biaryl compounds. nih.govresearchgate.netacs.org
This compound's electrophilic nature makes it suitable for use in electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks an electron-rich aromatic ring, replacing a hydrogen atom. libretexts.org
Chlorinated boranes are recognized for their high electrophilicity and have been used in Friedel-Crafts type alkylations. In some cases, the boron-containing group itself can act as the electrophile, leading to the borylation of an aromatic ring. For example, the reaction of dichloro(phenyl)borane adducts with certain aromatic amines has been shown to result in the substitution of boron onto the arylamine ring. rsc.org
More broadly, boron halides like boron trichloride are classic Lewis acids used to catalyze Friedel-Crafts reactions. wikipedia.orgmt.com They activate the alkylating or acylating agent, making it more electrophilic and facilitating the attack on the aromatic ring. nrochemistry.comsigmaaldrich.com While direct catalysis by this compound in Friedel-Crafts reactions is less commonly cited than for BCl₃, its structural and electronic properties suggest a similar role is plausible. The presence of the p-tolyl group can, however, influence the reactivity and selectivity compared to simpler boron halides.
Table 2: Reactivity of Benzene (B151609) Derivatives in Electrophilic Aromatic Substitution
| Substituent | Effect on Ring | Directing Effect | Rate of Reaction vs. Benzene |
| Activating Group (e.g., -CH₃) | Electron-donating | Ortho, Para | Faster libretexts.org |
| Deactivating Group (e.g., -NO₂) | Electron-withdrawing | Meta | Slower libretexts.org |
| Halogens (e.g., -Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para | Slower libretexts.org |
Catalytic Systems Involving this compound or Related Boron Dichlorides
Boron-based Lewis acids, including boron trihalides and organoboron dichlorides, are powerful catalysts in a multitude of organic transformations. researchgate.netwikipedia.org A Lewis acid is a chemical species that can accept a pair of electrons. lmu.edu The electron-deficient nature of the boron atom in compounds like BCl₃ and this compound allows them to function effectively as Lewis acids. wikipedia.org
These catalysts are employed in a wide array of reactions, including:
Friedel-Crafts reactions: Catalyzing the alkylation and acylation of aromatic compounds. nrochemistry.comlmu.edu
Diels-Alder reactions: Accelerating cycloaddition reactions. researchgate.net
Reductions: In combination with reducing agents like silanes, they facilitate the deoxygenation of alcohols and carbonyls. rsc.orgnih.gov
Cyanation reactions: Enabling the conversion of alcohols to nitriles. mdpi.com
The catalytic activity of a boron Lewis acid is influenced by the substituents on the boron atom. Highly electron-withdrawing groups, such as halogens or the pentafluorophenyl group in B(C₆F₅)₃, enhance the Lewis acidity. nih.gov While B(C₆F₅)₃ is a prominent example of a strong boron Lewis acid catalyst, simpler boron halides like BCl₃ and its organo-derivatives are also widely utilized. wikipedia.orgrsc.orgoup.com
A key role of boron Lewis acid catalysts is the activation of substrates and reagents to increase their reactivity. rsc.org This is typically achieved through the coordination of the Lewis acidic boron center to a Lewis basic site on a reactant molecule, such as an oxygen or nitrogen atom. wikipedia.orgmdpi.com
This coordination can have several effects:
Increased Electrophilicity: By withdrawing electron density, the Lewis acid makes the coordinated substrate more electrophilic and susceptible to nucleophilic attack. This is the principle behind the activation of acyl halides in Friedel-Crafts acylation and carbonyl compounds in various addition reactions. sigmaaldrich.comrsc.org
Facilitation of Bond Cleavage: Lewis acid coordination can weaken existing bonds, promoting bond cleavage and the formation of reactive intermediates. For example, B(C₆F₅)₃ can activate Si-H bonds in silanes, which is a key step in many reduction reactions. rsc.org Similarly, boron trichloride can cleave C-O bonds in ethers. wikipedia.org
Generation of Reactive Intermediates: In some cases, the interaction with a Lewis acid leads to the formation of highly reactive species like carbocations or acylium ions, which then drive the reaction forward. sigmaaldrich.commdpi.com
The ability of boron Lewis acids to activate a wide range of functional groups makes them indispensable tools for enhancing reactivity and enabling transformations that would otherwise be difficult to achieve. rsc.orgsioc.ac.cn
Comparative Analysis with Other Boron Reagents in Synthetic Contexts
The utility and reactivity of this compound can be best understood through a comparative lens, setting it against other classes of organoboron compounds. Its unique structural features—a boron atom bonded to an aryl group and two chlorine atoms—confer distinct chemical properties that set it apart from reducing agents, other organoboranes, and the widely used boronic acids and their esters.
A primary distinction between this compound and reagents like (S)-Alpine Borane (B79455) or 9-Borabicyclo[3.3.1]nonane (9-BBN) lies in their synthetic application, specifically in the realm of reduction reactions. (S)-Alpine Borane and related chiral reagents are designed for enantioselective reductions of carbonyl compounds, delivering a hydride to a prochiral ketone to produce a specific enantiomer of the corresponding alcohol. chemtube3d.com
This compound, by contrast, is not a reducing agent in this context. It lacks the hydride donor capability essential for such transformations. Its boron center is highly electron-deficient and electrophilic due to the attached chlorine atoms, making it a potent Lewis acid. Its primary role is in electrophilic substitution reactions, not reductions.
(S)-Alpine Borane is a sterically hindered chiral trialkylborane, synthesized from 9-BBN and α-pinene. wikipedia.org Its mechanism of reduction involves the coordination of the carbonyl oxygen to the boron atom, followed by the intramolecular transfer of a hydride from the pinane (B1207555) framework to the carbonyl carbon. wikipedia.org The stereochemical outcome is dictated by the steric bulk of the reagent, which selectively shields one face of the ketone. wikipedia.orguwindsor.ca
9-BBN is also a key reagent in hydroboration and can be used in reductions. While achiral itself, it is a precursor to many chiral reducing agents like (S)-Alpine Borane. wikipedia.org In Suzuki-Miyaura coupling, the B-alkyl group of 9-BBN derivatives is selectively transferred. rsc.orgresearchgate.net Unlike this compound, which acts as an electrophile, 9-BBN derivatives act as nucleophilic partners in these cross-coupling reactions.
| Property | This compound | (S)-Alpine Borane | 9-Borabicyclo[3.3.1]nonane (9-BBN) |
|---|---|---|---|
| Primary Function | Lewis Acid / Electrophile | Enantioselective Reducing Agent google.com | Hydroborating Agent / Coupling Partner / Reducing Agent Precursor rsc.org |
| Reactivity Type | Electrophilic (e.g., Friedel-Crafts) | Nucleophilic Hydride Transfer wikipedia.org | Hydroboration / Nucleophilic Alkyl Transfer rsc.org |
| Chirality | Achiral | Chiral | Achiral |
| Key Structural Feature | Electron-deficient B-Cl bonds | Sterically hindered chiral trialkylborane wikipedia.org | Bicyclic dialkylborane rsc.org |
| Enantioselectivity in Reductions | None (not a reducing agent) | High (e.g., >99% ee) | None (unless used with chiral auxiliaries) |
When compared to trialkylboranes (BR₃) and triarylboranes (BAr₃), this compound again exhibits significant differences in Lewis acidity and reactivity. Trialkylboranes, such as triethylborane (B153662) or the aforementioned 9-BBN, are generally mild Lewis acids. oup.com Their primary use is in hydroboration reactions and as the alkyl source in Suzuki-Miyaura cross-coupling. rsc.org The Lewis acidity of the boron center in trialkylboranes is considered weaker than that of many other boranes due to the electron-donating nature of the alkyl groups. oup.com
Triarylboranes are a diverse class of compounds whose Lewis acidity can be extensively tuned by modifying the aryl substituents. researchgate.net For instance, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) is a very strong Lewis acid due to the electron-withdrawing nature of the fluorinated rings and is widely used as a catalyst for polymerizations and other transformations. In contrast, triphenylborane (B1294497) is a milder Lewis acid. Triarylboranes are often employed as catalysts or anion sensors. researchgate.netacs.org
This compound possesses a much higher Lewis acidity than typical trialkyl- and non-activated triarylboranes. This heightened electrophilicity stems from the two electron-withdrawing chlorine atoms, which make the boron center highly susceptible to nucleophilic attack. This property makes it an effective reagent for reactions like Friedel-Crafts alkylations, a role not typically filled by trialkylboranes. While highly Lewis acidic triarylboranes like B(C₆F₅)₃ are used as catalysts, dichloro(aryl)boranes are often used as stoichiometric reagents.
| Property | This compound | Trialkylboranes (e.g., 9-BBN) | Triarylboranes (e.g., B(C₆F₅)₃) |
|---|---|---|---|
| Lewis Acidity | Very High | Weak to Moderate oup.com | Variable; can be extremely high |
| Primary Application | Electrophilic Aromatic Substitution | Hydroboration / Suzuki Coupling rsc.org | Lewis Acid Catalysis / Anion Sensing acs.org |
| Key Reaction Type | Electrophile in substitution reactions | Reagent for addition and cross-coupling reactions | Catalyst for various organic transformations |
| Stability | Highly reactive, moisture-sensitive thieme-connect.de | Generally stable but air-sensitive | Often stable crystalline solids |
Boronic acids (RB(OH)₂) and their corresponding esters, particularly pinacol (B44631) boronic esters (RBpin), are foundational reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net The contrast with this compound is stark in terms of both stability and reactivity.
Stability: Dichloro(organo)boranes are generally very reactive and highly sensitive to moisture and air. thieme-connect.de In contrast, boronic acids are significantly more stable. wiley-vch.de However, boronic acids themselves can be unstable under certain reaction or purification conditions, being susceptible to protodeboronation or forming anhydrides (boroxines). digitellinc.com This has led to the widespread use of pinacol boronic esters, which offer greatly enhanced stability. rsc.orgdigitellinc.com They are often stable, crystalline solids that can be purified by chromatography and stored for extended periods, though they can still be prone to hydrolysis. digitellinc.comresearchgate.net
Reactivity: The fundamental reactivity of these compounds is different. This compound is a potent electrophile and Lewis acid. Conversely, boronic acids and their esters function as the nucleophilic component in palladium-catalyzed cross-coupling reactions. researchgate.net The Lewis acidity of boronic acids and esters is significantly reduced compared to haloboranes because the oxygen lone pairs donate electron density into the vacant p-orbital of the sp²-hybridized boron atom. rsc.orgwiley-vch.de In the context of cross-coupling, boronic acids are generally more reactive than their corresponding pinacol esters. rsc.orgresearchgate.net The stability of pinacol esters sometimes necessitates more forcing reaction conditions for the crucial transmetalation step to occur. rsc.org
| Property | This compound | Arylboronic Acids (ArB(OH)₂) | Arylboronic Acid Pinacol Esters (ArBpin) |
|---|---|---|---|
| Primary Role in Synthesis | Electrophile / Strong Lewis Acid | Nucleophilic partner in cross-coupling rsc.orgresearchgate.net | Nucleophilic partner in cross-coupling rsc.orgevitachem.com |
| Lewis Acidity | Very High thieme-connect.de | Weak wiley-vch.de | Very Weak rsc.org |
| Stability to Air/Moisture | Low (highly reactive) thieme-connect.de | Moderate (can dehydrate or decompose) digitellinc.com | High (generally stable solids) rsc.orgdigitellinc.com |
| Reactivity in Suzuki Coupling | Not applicable (not a coupling partner) | High rsc.orgresearchgate.net | Moderate (more stable, less reactive than acid) rsc.org |
| Handling/Purification | Requires inert atmosphere techniques | Can be challenging due to instability digitellinc.com | Often straightforward (chromatography, recrystallization) digitellinc.comresearchgate.net |
Computational Chemistry and Theoretical Studies of Dichloro 4 Methylphenyl Borane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. A typical study would involve geometry optimization to find the lowest energy structure (ground state) of Dichloro(4-methylphenyl)borane. This would provide key information such as bond lengths, bond angles, and dihedral angles. The total electronic energy of the optimized structure would also be calculated, which is crucial for determining the molecule's stability. Different functionals and basis sets, for example, B3LYP/6-311G(d,p), could be employed to ensure the accuracy of the results. mdpi.comscispace.com Unfortunately, no specific studies reporting these parameters for this compound are available.
Ab Initio Methods and Semi-empirical Investigations
Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are also valuable tools in computational chemistry. researchgate.net These methods can provide complementary information to DFT studies regarding the electronic structure and energy of this compound. Ab initio calculations, while computationally more intensive, can offer higher accuracy for certain properties. Semi-empirical methods, being faster, can be useful for preliminary investigations of large systems. A comprehensive computational analysis of this compound would ideally involve a comparison of results from these different levels of theory. However, published reports of such investigations are currently absent from the scientific literature.
Electronic Structure and Bonding Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity and behavior.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the energy gap between them, are critical indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap generally suggests a molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, FMO analysis would reveal how the electron-withdrawing chlorine atoms and the electron-donating methyl group influence the electronic distribution and reactivity of the borane (B79455) center and the phenyl ring. Without specific calculations, it is not possible to present a data table of HOMO-LUMO energies and their corresponding orbital plots.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov For this compound, NBO analysis would quantify the interactions between the filled orbitals of the phenyl ring and the vacant p-orbital of the boron atom, as well as the influence of the chlorine and methyl substituents on these interactions. This would provide a detailed picture of the bonding and electronic delocalization, which are crucial for understanding the molecule's stability and reactivity. Specific data on donor-acceptor interactions and stabilization energies from NBO analysis are not available.
Charge Distribution and Global Reactivity Parameters
Computational and Theoretical Insights into this compound Remain Elusive
Despite extensive searches of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available at this time. As a result, a comprehensive article detailing its mechanistic pathways, transition states, reaction intermediates, and predicted spectroscopic properties, as outlined in the user's request, cannot be generated.
The field of computational chemistry regularly employs powerful tools to elucidate the behavior of molecules. Techniques such as Density Functional Theory (DFT) are commonly used to model reaction mechanisms, including the analysis of transition states and the simulation of transient intermediates. Furthermore, these computational methods are instrumental in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for complementing experimental findings and providing deeper insights into molecular structure and reactivity.
While general methodologies for these types of computational studies are well-established for a wide range of organoboron compounds, specific research applying these techniques to this compound has not been reported in the accessible scientific literature. Consequently, the data required to populate the requested article sections on its computational chemistry and theoretical studies is currently unavailable.
Further research in this area would be necessary to provide the specific computational and theoretical details requested. Such studies would contribute to a more complete understanding of the chemical properties and reactivity of this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Approaches with Enhanced Efficiency and Sustainability
While established methods for synthesizing dichloro(4-methylphenyl)borane exist, there is a continuous drive toward more efficient, atom-economical, and environmentally benign processes. rsc.org Future research will likely focus on:
Direct C-H Borylation: Developing catalytic systems that enable the direct borylation of toluene (B28343) and its derivatives would represent a significant advancement over traditional multi-step syntheses that often involve organometallic reagents. rsc.org
Alternative Boron Sources: Investigating the use of less hazardous and more readily available boron sources than boron trichloride (B1173362) or tribromide is a key area of interest. nih.gov This could include exploring the utility of stable borane (B79455) adducts. sioc-journal.cn
Mechanistic Understanding of Synthesis: Deeper mechanistic studies into the formation of dichloroarylboranes could lead to optimized reaction conditions, minimizing side products and improving yields. nih.gov
Expansion of Catalytic Applications in Complex Molecule Synthesis
The Lewis acidic nature of this compound makes it a promising candidate for a wider range of catalytic applications beyond its current uses. mdpi.com Future research directions include:
Asymmetric Catalysis: Designing chiral derivatives or using chiral additives in conjunction with this compound could enable enantioselective transformations, a critical need in pharmaceutical synthesis. mdpi.com
Frustrated Lewis Pair (FLP) Chemistry: Exploring its potential as the Lewis acidic component in FLP-mediated reactions, such as the activation of small molecules like H₂, CO₂, and olefins, could open up new avenues in catalysis. scholaris.ca
Tandem and Cascade Reactions: Designing complex transformations where this compound catalyzes multiple steps in a single pot would enhance synthetic efficiency. acs.org This could involve its use in initiating cascade cyclizations. sioc-journal.cn
Deeper Mechanistic Insights through Advanced Experimental and Computational Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing existing applications and discovering new reactivity. Future efforts will likely involve:
In-situ Spectroscopic Studies: Employing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to observe reactive intermediates and transition states in reactions involving this compound. rsc.org
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and elucidate the role of the tolyl group in influencing the electronic properties and steric environment of the boron center. acs.org
Kinetic Studies: Performing detailed kinetic analyses of its reactions to quantify reaction rates and determine the factors that govern its catalytic activity. researchgate.net
Exploration of this compound in Materials Science and Polymer Chemistry
The unique electronic properties of organoboron compounds suggest that this compound could be a valuable building block for advanced materials. sioc-journal.cnmdpi.com Unexplored avenues include:
Boron-Containing Polymers: Investigating its use as a monomer or precursor for the synthesis of boron-containing polymers. rsc.orgontosight.ai These materials could exhibit interesting thermal, electronic, and optical properties. ontosight.aitaylorfrancis.com The incorporation of borane clusters into polymeric frameworks is an emerging area with potential applications in heat-resistant coatings and biomedical materials. rsc.orgacs.org
Luminescent Materials: Exploring the synthesis of derivatives for applications in organic light-emitting diodes (OLEDs). rsc.org The tuning of electronic properties through substitution on the phenyl ring could lead to materials with specific emission characteristics.
Porous Organic Frameworks (POFs): Using it as a building block to create porous polymers with high surface areas for applications in gas storage, separation, and catalysis. mdpi.com
Integration with Flow Chemistry and High-Throughput Screening Methodologies
Modern chemical synthesis is increasingly benefiting from automation and miniaturization. The integration of this compound chemistry with these technologies presents significant opportunities:
Flow Chemistry: Developing continuous flow processes for reactions utilizing this compound can offer improved safety, scalability, and control over reaction parameters. okayama-u.ac.jporganic-chemistry.orgacs.org This is particularly advantageous for handling highly reactive organometallic intermediates often used in conjunction with boranes. okayama-u.ac.jp
High-Throughput Screening (HTS): Employing HTS techniques to rapidly screen a wide range of substrates, catalysts, and reaction conditions for new applications of this compound. acs.orgresearchgate.net This can accelerate the discovery of novel transformations and optimize existing protocols. acs.orgnih.govscholaris.ca The development of user-friendly HTE platforms is making this technology more accessible for process chemistry. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dichloro(4-methylphenyl)borane, and how can purity be ensured?
- Methodology :
- Synthesis : React 4-methylphenyllithium or Grignard reagents with boron trichloride (BCl₃) in anhydrous solvents (e.g., diethyl ether) under inert atmospheres. The reaction typically proceeds via nucleophilic substitution at the boron center .
- Purification : Distillation under reduced pressure (boiling point ~175°C for analogous phenylboranes) or recrystallization from non-polar solvents.
- Purity Verification : Use elemental analysis (C, H, B, Cl) and ¹¹B NMR spectroscopy to confirm the absence of hydrolysis products (e.g., boronic acids) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- ¹¹B NMR : To identify the boron environment (δ ~30–40 ppm for dichlorophenylboranes) and detect impurities .
- ¹H/¹³C NMR : To confirm the 4-methylphenyl substituent’s structure and monitor degradation.
- X-ray Crystallography : For resolving molecular geometry and boron coordination (e.g., trigonal planar vs. tetrahedral) .
- Mass Spectrometry (MS) : To validate molecular weight (theoretical: 174.83 g/mol) and isotopic patterns .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Storage : In airtight, flame-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
- Personal Protection : Use gloves, goggles, and fume hoods to avoid exposure to corrosive BCl₃ byproducts.
- Spill Management : Neutralize with dry sodium bicarbonate or sand; avoid water due to exothermic reactions .
Advanced Research Questions
Q. How can this compound be applied in catalytic systems, such as hydrogen storage or cross-coupling reactions?
- Research Design :
- Hydrogen Storage : Investigate its role in stabilizing ammonia-borane (NH₃BH₃) derivatives via Lewis acid-base interactions. Monitor H₂ release kinetics using gas chromatography (GC) and in situ IR spectroscopy .
- Cross-Coupling : Optimize Suzuki-Miyaura reactions by testing its efficacy as a transmetallation agent. Compare yields with other arylboranes under varying temperatures and solvents .
Q. What experimental and computational methods elucidate the reaction mechanisms involving this compound?
- Methodology :
- In Situ Spectroscopy : Use ¹¹B NMR or Raman spectroscopy to track intermediates during hydrolysis or catalysis .
- Density Functional Theory (DFT) : Model the boron center’s Lewis acidity and predict reactivity with substrates (e.g., amines, alcohols). Validate calculations with experimental kinetic data .
Q. How can the Lewis acidity of this compound be quantified, and how does it compare to other arylboranes?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
